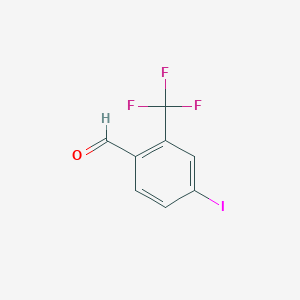

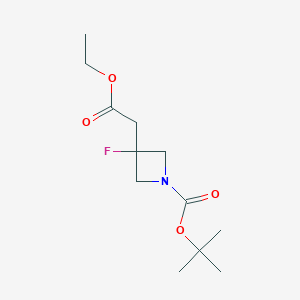

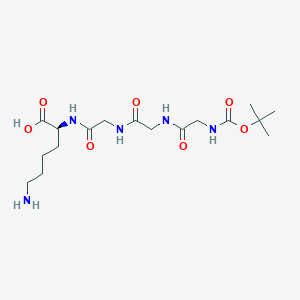

![molecular formula C6H11NO2 B1529557 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane CAS No. 1419101-23-7](/img/structure/B1529557.png)

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Overview

Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Scientific Research Applications

Synthesis Techniques and Applications

Synthesis of Chiral Bicyclic Ring Systems : Chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems are synthesized from phosphoramidate derivatives of carbohydrates using a homolytic fragmentation mechanism. This process involves N-radicals generated through an intramolecular hydrogen abstraction reaction (Francisco, Herrera, & Suárez, 2000).

Nucleophilic Reactivity : Studies on 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes reveal the reactivity of the hydroxyl group with nucleophilic reagents like methanol and propylamine, demonstrating the versatility of these bicyclic structures in chemical transformations (Chlenov, Salamonov, & Tartakovskii, 1976).

Structural and Conformational Studies : The study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives using NMR spectroscopy and X-ray diffraction reveals detailed insights into their conformational properties, which are critical for their potential applications in synthesis and drug design (Diez et al., 1991).

Advanced Applications

Iminocyclitol Scaffold Development : The synthesis of a functionalized (azido, amino, and hydroxy) 8-oxa-3-azabicyclo[3.2.1]octane framework and its conversion into protected sugar amino acids demonstrates the potential of these structures in the development of advanced molecular scaffolds (O’Reilly, O'Brien, & Murphy, 2009).

Preparation of Functionalized Hemiaminal Systems : Research on the efficient preparation of 8-oxa-6-azabicyclo[3.2.1]octanes has shown that these functionalized hemiaminal systems can be incorporated into structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids (Williams, Patnaik, & Cortez, 2007).

Aza-Prins Cyclization for Asymmetric Synthesis : The aza-Prins cyclization process is utilized for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold, showcasing a novel route for the asymmetric synthesis of these derivatives (Mahía et al., 2017).

Mechanism of Action

Target of Action

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a core structure of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities

Mode of Action

The mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32It’s known that the compound is part of the tropane alkaloids family, which have various biological activities

Biochemical Pathways

The biochemical pathways affected by 8-Hydroxy-6-oxa-3-azabicyclo[32As a core structure of tropane alkaloids , it can be inferred that it may influence the same biochemical pathways as other tropane alkaloids.

Result of Action

The molecular and cellular effects of 8-Hydroxy-6-oxa-3-azabicyclo[32As a part of the tropane alkaloids family, it can be inferred that it may have similar effects as other tropane alkaloids . .

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, store the container tightly closed in a dry, cool and well-ventilated place, store apart from foodstuff containers or incompatible materials, and ensure adequate ventilation .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

Biochemical Analysis

Biochemical Properties

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of tropane alkaloids . These interactions are crucial for the stereoselective formation of the bicyclic scaffold, which is central to the biological activity of tropane alkaloids. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in the biosynthesis of secondary metabolites. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. This, in turn, can result in downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation over extended periods, which may affect its long-term efficacy. Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic profile of cells. Understanding these metabolic pathways is critical for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound are closely linked to its subcellular localization, making this an important aspect of its biochemical analysis.

Properties

IUPAC Name |

6-oxa-3-azabicyclo[3.2.1]octan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEISKJFQUHRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(C2O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293110 | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-23-7 | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

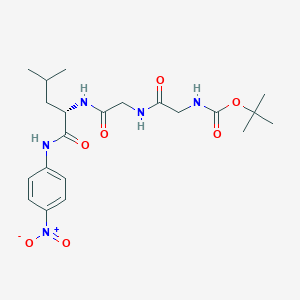

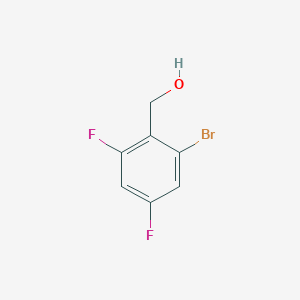

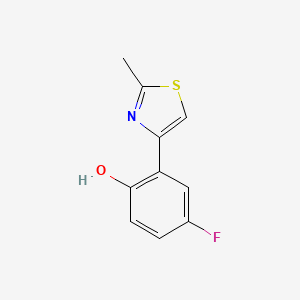

![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)

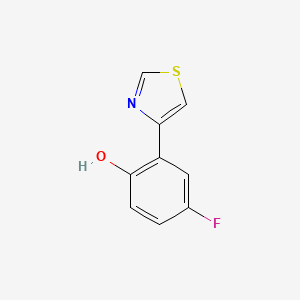

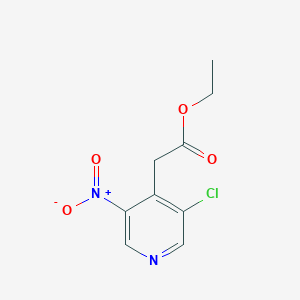

![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)

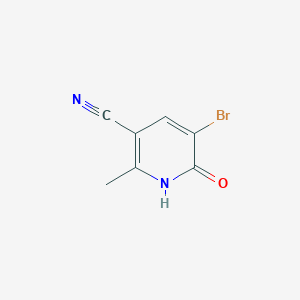

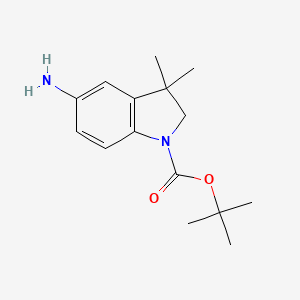

![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)